molecular formula C15H11N3O5S2 B2731651 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896336-32-6

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2731651
CAS No.: 896336-32-6
M. Wt: 377.39
InChI Key: LOBYXYFKAAUJRL-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a nitrobenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the nitro group results in amine derivatives .

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a cyclooxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The nitrobenzo[d]thiazolyl moiety may also interact with other biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their additional substituents.

    Benzothiazole derivatives: Compounds with the benzo[d]thiazolyl moiety but different functional groups attached to the benzene ring.

Uniqueness

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBYXYFKAAUJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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